molecular formula C29H27F2NO7 B10815679 CFTR corrector 4

CFTR corrector 4

Cat. No.: B10815679
M. Wt: 539.5 g/mol
InChI Key: KDOQEEMQPHIANX-NFBKMPQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for A-1596586 are not readily available in the literature. it’s important to note that this compound is part of the donated chemical probe (DCP) library, which provides well-characterized tool compounds for studying various targets.
    • Industrial production methods for A-1596586 remain proprietary, but researchers can access it through the DCP library.
  • Chemical Reactions Analysis

    • A-1596586’s chemical reactions are not extensively documented. it likely undergoes interactions with cellular components related to CFTR function.
    • Common reagents and conditions used in its reactions are not explicitly reported.
  • Scientific Research Applications

    • A-1596586 serves as a valuable tool in various scientific contexts:

        Biological Research: It aids in studying CFTR-related processes, including protein folding, trafficking, and ion transport.

        Medicine: Researchers explore its potential therapeutic applications for cystic fibrosis and related disorders.

        Industry: The DCP library, including A-1596586, facilitates drug discovery efforts by providing well-characterized compounds.

  • Mechanism of Action

    • A-1596586’s mechanism of action involves assisting CFTR protein folding and promoting its proper localization to the cell membrane.
    • Molecular targets include CFTR itself, and the pathways involve ion transport regulation.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds to directly compare with A-1596586. its unique role in CFTR modulation sets it apart.

    Properties

    Molecular Formula

    C29H27F2NO7

    Molecular Weight

    539.5 g/mol

    IUPAC Name

    1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2R,4R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-4-yl]cyclopropane-1-carboxamide

    InChI

    InChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m1/s1

    InChI Key

    KDOQEEMQPHIANX-NFBKMPQASA-N

    Isomeric SMILES

    COC1=CC2=C(C=C1)[C@@H](C[C@@H](O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F

    Canonical SMILES

    COC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F

    Origin of Product

    United States

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